VH032-PEG5-C6-Cl
Overview
Description
HaloPROTAC 2 is a compound that belongs to the class of proteolysis-targeting chimeras (PROTACs). These are heterobifunctional molecules designed to induce the degradation of specific proteins within cells. HaloPROTAC 2 specifically targets proteins tagged with the HaloTag, a modified bacterial enzyme that covalently binds to synthetic ligands. This compound has shown significant potential in research and therapeutic applications due to its ability to selectively degrade target proteins.
Mechanism of Action
Target of Action
VH032-PEG5-C6-Cl, also known as HaloPROTAC 2, is a conjugate of ligands for E3 and a 21-atom-length linker . The primary target of this compound is the von Hippel-Lindau (VHL) protein . VHL is a part of the E3 ubiquitin ligase complex that plays a crucial role in cellular processes such as protein degradation.
Mode of Action
The compound incorporates the VH032 based VHL ligand and a 5-unit PEG linker . The connector of the linker is a Halogen group . By targeting the VHL protein, it influences the ubiquitin-proteasome system, a critical pathway for protein degradation in cells.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system. This system is responsible for the degradation of intracellular proteins, including the GFP-HaloTag7 protein . The compound’s action on this pathway leads to the degradation of specific proteins, altering the cellular processes dependent on these proteins.
Pharmacokinetics
The compound’s solubility in dmso and ethanol suggests that it may have good bioavailability
Result of Action
This compound is capable of inducing the degradation of GFP-HaloTag7 in cell-based assays . This indicates that the compound can effectively interact with its target protein within cells, leading to its degradation. The degradation of GFP-HaloTag7 can have various downstream effects, depending on the role of this protein in specific cellular processes.
Biochemical Analysis
Biochemical Properties
VH032-PEG5-C6-Cl plays a significant role in biochemical reactions. It is capable of inducing the degradation of GFP-HaloTag7 in cell-based assays . The compound interacts with the E3 ligase and the GFP-HaloTag7 protein, leading to the degradation of the latter .
Cellular Effects
In terms of cellular effects, this compound influences cell function by inducing the degradation of specific proteins. This degradation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the E3 ligase and the target protein. The compound binds to these biomolecules, leading to the ubiquitination and subsequent degradation of the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions: HaloPROTAC 2 is synthesized through a multi-step process involving the conjugation of ligands for E3 ubiquitin ligase and a HaloTag ligand via a polyethylene glycol (PEG) linker. The synthesis begins with the preparation of the individual ligands, followed by their conjugation using standard peptide coupling reactions. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with the reactions being carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: The industrial production of HaloPROTAC 2 involves scaling up the synthetic process while ensuring the purity and consistency of the final product. This is achieved through the use of automated synthesis equipment and stringent quality control measures. The compound is typically produced in bulk quantities and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: HaloPROTAC 2 primarily undergoes substitution reactions, where the HaloTag ligand binds covalently to the target protein. This binding facilitates the recruitment of the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Common Reagents and Conditions: The common reagents used in the synthesis of HaloPROTAC 2 include peptide coupling agents, organic solvents, and protective groups to ensure the selective reaction of functional groups. The reactions are typically carried out at room temperature or slightly elevated temperatures to optimize the yield and purity of the product .
Major Products Formed: The major product formed from the reactions involving HaloPROTAC 2 is the ubiquitinated target protein, which is subsequently degraded by the proteasome. This results in the selective removal of the target protein from the cell, allowing for the study of its function and potential therapeutic applications .
Scientific Research Applications
HaloPROTAC 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein degradation pathways and the role of specific proteins in cellular processes.
Biology: Employed in the investigation of protein-protein interactions and the regulation of cellular signaling pathways.
Medicine: Explored as a potential therapeutic agent for the treatment of diseases caused by the overexpression or mutation of specific proteins, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting previously undruggable proteins
Comparison with Similar Compounds
HaloPROTAC 1: Another member of the HaloPROTAC family, which also targets HaloTag-fused proteins but may differ in linker length or ligand structure.
Hydrophobic Tagging (HyT) Compounds: These compounds use hydrophobic tags to induce the degradation of target proteins through a similar mechanism but may have different target specificities and efficiencies.
Uniqueness of HaloPROTAC 2: HaloPROTAC 2 is unique due to its specific design, which incorporates a polyethylene glycol linker and a HaloTag ligand, allowing for efficient and selective degradation of HaloTag-fused proteins. This specificity and efficiency make it a valuable tool in both research and therapeutic applications .
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H59ClN4O9S/c1-28-34(53-27-41-28)30-11-9-29(10-12-30)24-40-36(46)32-23-31(44)25-43(32)37(47)35(38(2,3)4)42-33(45)26-52-22-21-51-20-19-50-18-17-49-16-15-48-14-8-6-5-7-13-39/h9-12,27,31-32,35,44H,5-8,13-26H2,1-4H3,(H,40,46)(H,42,45)/t31-,32+,35-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYHVGXLTSRLTE-MEEYNGGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCCCCCCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCCCCCCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H59ClN4O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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